molecular formula C13H18N4O B11796166 3-(1-Ethyl-1H-pyrrol-2-yl)-5-(piperidin-4-yl)-1,2,4-oxadiazole

3-(1-Ethyl-1H-pyrrol-2-yl)-5-(piperidin-4-yl)-1,2,4-oxadiazole

Cat. No.: B11796166
M. Wt: 246.31 g/mol
InChI Key: UJSZDRLYDUTGIJ-UHFFFAOYSA-N
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Description

3-(1-Ethyl-1H-pyrrol-2-yl)-5-(piperidin-4-yl)-1,2,4-oxadiazole is a heterocyclic compound that features a combination of pyrrole, piperidine, and oxadiazole rings. These types of compounds are often of interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Ethyl-1H-pyrrol-2-yl)-5-(piperidin-4-yl)-1,2,4-oxadiazole typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrole Ring: Starting with an appropriate precursor, the pyrrole ring can be synthesized through a Paal-Knorr synthesis.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be formed via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Coupling Reactions: The pyrrole and oxadiazole rings can be coupled using cross-coupling reactions such as Suzuki or Heck reactions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution or reductive amination reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring.

    Reduction: Reduction reactions might target the oxadiazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted derivatives of the original compound.

Scientific Research Applications

3-(1-Ethyl-1H-pyrrol-2-yl)-5-(piperidin-4-yl)-1,2,4-oxadiazole may have applications in:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design.

    Biological Research: Studying its interactions with biological targets.

    Industrial Chemistry: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways Involved: Modulating signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Methyl-1H-pyrrol-2-yl)-5-(piperidin-4-yl)-1,2,4-oxadiazole
  • 3-(1-Ethyl-1H-pyrrol-2-yl)-5-(morpholin-4-yl)-1,2,4-oxadiazole

Uniqueness

The unique combination of the pyrrole, piperidine, and oxadiazole rings in 3-(1-Ethyl-1H-pyrrol-2-yl)-5-(piperidin-4-yl)-1,2,4-oxadiazole may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C13H18N4O

Molecular Weight

246.31 g/mol

IUPAC Name

3-(1-ethylpyrrol-2-yl)-5-piperidin-4-yl-1,2,4-oxadiazole

InChI

InChI=1S/C13H18N4O/c1-2-17-9-3-4-11(17)12-15-13(18-16-12)10-5-7-14-8-6-10/h3-4,9-10,14H,2,5-8H2,1H3

InChI Key

UJSZDRLYDUTGIJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC=C1C2=NOC(=N2)C3CCNCC3

Origin of Product

United States

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